ethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O3S3 and its molecular weight is 473.62. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives, including our compound of interest, have demonstrated anti-inflammatory activity. They can modulate inflammatory pathways and potentially serve as therapeutic agents for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
Anticancer Potential
Thiophenes exhibit promising anticancer properties. Researchers have investigated their effects on cancer cell lines, and some derivatives have shown cytotoxicity against various cancer types. Our compound may play a role in inhibiting tumor growth or metastasis .
Antimicrobial Activity
Thiophenes possess antimicrobial properties, making them relevant in the fight against bacterial and fungal infections. Our compound could potentially be explored as an antimicrobial agent, contributing to the development of novel antibiotics .
Antioxidant Effects
The sulfur-containing thiophene nucleus contributes to antioxidant activity. Antioxidants protect cells from oxidative stress and play a role in preventing diseases related to oxidative damage. Investigating our compound’s antioxidant potential is essential .
Estrogen Receptor Modulation
Some thiophene derivatives interact with estrogen receptors, affecting hormonal pathways. Understanding their impact on estrogen signaling is crucial, especially in the context of hormone-related diseases and therapies .
Kinase Inhibition
Thiophenes may inhibit kinases, which are essential enzymes involved in cell signaling pathways. Targeting specific kinases can lead to therapeutic benefits, such as treating cancer or autoimmune diseases. Our compound’s kinase inhibitory potential warrants further exploration .
properties
IUPAC Name |
ethyl 2-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S3/c1-3-28-22(27)18-13-7-5-9-15(13)31-21(18)25-16(26)10-29-19-17-12-6-4-8-14(12)30-20(17)24-11(2)23-19/h3-10H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWELDTNASADVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=NC4=C3C5=C(S4)CCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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